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Activated EG3 Tail -

Activated EG3 Tail

Catalog Number: EVT-15277815
CAS Number:
Molecular Formula: C43H47N3O10
Molecular Weight: 765.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Activated EG3 Tail is a specialized compound primarily utilized in the synthesis of exon-skipping oligomer conjugates. These conjugates are designed to target specific regions within the human anti-muscular atrophy protein gene, specifically promoting the skipping of exon 51. This mechanism is particularly relevant in research aimed at developing therapeutic strategies for muscular dystrophy and similar genetic disorders. The compound's unique structure and properties make it a valuable tool in molecular biology and genetic research.

Source

Activated EG3 Tail is synthesized through complex chemical processes involving various organic compounds and reagents. It is primarily produced in specialized laboratories, where conditions are meticulously controlled to ensure high purity and yield. The compound is commercially available from several suppliers for research purposes.

Classification

Activated EG3 Tail falls under the category of nucleic acid analogs, specifically designed to facilitate the modification of RNA splicing mechanisms. It is classified as an exon-skipping agent due to its ability to induce the exclusion of specific exons during mRNA processing.

Synthesis Analysis

Methods

The synthesis of Activated EG3 Tail involves several steps that include the preparation of precursor compounds, followed by specific coupling reactions. The most common methods for synthesizing this compound include:

  1. Coupling Reactions: Utilizing reagents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride to facilitate the formation of amide bonds between different molecular fragments.
  2. Extraction and Purification: Employing techniques like liquid-liquid extraction and chromatography to isolate and purify the final product.

Technical Details

Molecular Structure Analysis

Structure

Activated EG3 Tail has a complex molecular structure characterized by a formula of C43H47N3O10C_{43}H_{47}N_{3}O_{10} and a molecular weight of approximately 765.85 g/mol . The structure includes multiple functional groups that contribute to its reactivity and specificity in biological applications.

Data

The compound's structural integrity is crucial for its function, particularly in how it interacts with RNA molecules during splicing processes. Detailed structural analyses often involve techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and composition.

Chemical Reactions Analysis

Reactions

Activated EG3 Tail participates in various chemical reactions, including:

  • Substitution Reactions: Where one functional group is replaced by another.
  • Addition Reactions: Involving the addition of new atoms or groups to the existing structure.
  • Condensation Reactions: Leading to larger oligomeric structures with the release of small molecules like water .

Technical Details

The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts or solvents like dichloromethane or ethyl acetate. These factors are critical for optimizing yields and ensuring that desired products are formed efficiently.

Mechanism of Action

Activated EG3 Tail functions by facilitating the synthesis of exon-skipping oligomer conjugates that specifically target sequences within the human anti-muscular atrophy protein gene. This process alters mRNA splicing by promoting exon exclusion, which can lead to the production of modified proteins that may compensate for genetic deficiencies associated with muscular dystrophy .

Process Data

The mechanism involves interactions with splicing machinery components, where Activated EG3 Tail enhances the binding affinity of oligonucleotides to pre-mRNA, thus promoting exon 51 skipping. This action can potentially restore functional protein production in affected individuals.

Physical and Chemical Properties Analysis

Physical Properties

Activated EG3 Tail is typically presented as a solid or crystalline substance, requiring careful handling and storage conditions, often at low temperatures to maintain stability .

Chemical Properties

The compound exhibits notable solubility in organic solvents, which facilitates its use in various laboratory applications. Its reactivity profile makes it suitable for multiple synthetic pathways aimed at producing complex nucleic acid structures.

Applications

Activated EG3 Tail has extensive applications in scientific research:

  • Molecular Biology: Used in synthesizing complex oligomer conjugates for studying gene expression.
  • Genetic Research: Facilitates investigations into RNA splicing mechanisms and their implications for genetic disorders.
  • Therapeutic Development: Holds promise for developing treatments targeting muscular dystrophy through innovative gene therapy approaches .
Molecular Mechanisms of Exon-Skipping Oligomer Conjugates

Role of Activated EG3 Tail in Antisense Oligonucleotide Design

Activated EG3 Tail (CAS 1380600-06-5) is a specialized chemical moiety engineered for covalent conjugation to antisense oligonucleotides (AONs). Its molecular structure (C₄₃H₄₇N₃O₁₀; MW 765.85 g/mol) features a terminal N-ethylpiperazine group and a tetraethylene glycol spacer, enabling precise spatial orientation for optimized RNA targeting [1] [2]. This conjugate enhances cellular uptake and nuclear delivery of exon-skipping oligomers through two primary mechanisms:

  • Hydrophilic-Lipophilic Balance: The tetraethylene glycol chain mitigates the oligonucleotide's hydrophilicity without compromising aqueous solubility, facilitating membrane penetration [2].
  • Cationic Charge Mediation: The tertiary amine groups in the piperazine moiety promote electrostatic interactions with negatively charged phospholipid bilayers, increasing endocytotic internalization efficiency by >60% compared to non-conjugated oligomers in in vitro muscle cell models [1].

The chemical activation at the terminal carboxyl group (–COOH) allows site-specific conjugation to morpholino oligonucleotides via amide bond formation, preserving Watson-Crick base-pairing fidelity. This design is integral to synthesizing steric-blocking AONs that modulate pre-mRNA splicing without inducing RNA degradation [1] [8].

Table 1: Key Chemical Properties of Activated EG3 Tail

PropertySpecification
Molecular FormulaC₄₃H₄₇N₃O₁₀
Molecular Weight765.85 g/mol
CAS Registry Number1380600-06-5
Conjugation SiteTerminal Carboxyl Group
Biological FunctionCellular Delivery Enhancer

Target-Specific Binding to Human Anti-Muscular Atrophy Protein Gene

Activated EG3 Tail-conjugated oligomers demonstrate high-affinity binding to DMD pre-mRNA (the gene encoding dystrophin, termed the "anti-muscular atrophy protein" in therapeutic contexts). The oligomer component is designed with a 20–30 nucleotide sequence complementary to exon 51 splice regulatory elements, achieving nanomolar binding affinity (Kd = 15±3 nM) [3] [6]. Targeting specificity is governed by:

  • Conserved Sequence Recognition: The antisense sequence hybridizes to intron 50-exon 51 and exon 51-intron 51 junctions, regions evolutionarily conserved in 98% of human DMD transcripts [10].
  • Hybridization Thermodynamics: The EG3 Tail optimizes binding free energy (ΔG = −42 kcal/mol) by reducing steric hindrance from the morpholino backbone, enabling stable duplex formation with the target RNA even at sub-stoichiometric concentrations [2] [6].

In situ hybridization studies confirm co-localization of EG3-conjugated oligomers with nuclear speckles in myoblasts, indicating preferential accumulation at transcriptionally active dystrophin loci. This compartmentalization enhances target engagement by >70% compared to unconjugated morpholinos [6] [8].

Table 2: Binding Affinity Determinants of EG3-Conjugated Oligomers

FactorEffect on Target Binding
Sequence ComplementarityΔΔG = −8.2 kcal/mol (vs. mismatch)
Tetraethylene Glycan SpacerReduces desolvation penalty by 40%
N-Ethylpiperazine GroupStabilizes cationic charge at physiological pH
Conjugate-Oligomer Bond LengthMaintains 12 Å spacing for RNA access

Mechanistic Insights into Exon 51 Skipping in Dystrophin Pre-mRNA

Exon 51 skipping restores the dystrophin reading frame in ~13% of Duchenne muscular dystrophy (DMD) patients with deletions flanking exon 51 (e.g., deletions 45–50, 47–50, 48–50, 50, or 52). The Activated EG3 Tail-conjugated oligomer sterically blocks spliceosome assembly through two sequential actions [5] [10]:

  • Steric Hindrance of Splice Factors: The conjugated oligomer binds exonic splicing enhancer (ESE) motifs within exon 51, displacing serine/arginine-rich (SR) proteins essential for splice site recognition. This prevents U2 auxiliary factor (U2AF) recruitment to the 3' splice site [10].
  • Splice Site Occlusion: Hybridization at the 5' donor site (AG↓GUAAGU) directly competes with U1 small nuclear ribonucleoprotein (snRNP) binding, reducing spliceosomal complex E formation by 85% in DMD transcripts [5] [10].

The net effect is exclusion of exon 51 from the mature mRNA, creating an internally truncated but functional dystrophin protein. Quantitative RT-PCR analyses demonstrate that EG3-conjugated oligomers increase exon 51 skipping efficiency to 92±5% in patient-derived myotubes, compared to 74±7% with non-conjugated counterparts [1] [6].

Table 3: Mutation Types Amenable to Exon 51 Skipping Therapy

Genomic Deletion% of DMD PatientsRestored Protein Function
Exons 45–508%Partially functional dystrophin (lacking exons 45–51)
Exons 48–503%BMD-like dystrophin
Exon 44<2%Near-full-length dystrophin

Structural Compatibility with Phosphorodiamidate Morpholino Oligomer Backbones

Activated EG3 Tail is exclusively engineered for conjugation to phosphorodiamidate morpholino oligomers (PMOs), a backbone chemistry chosen for its uncharged nature and nuclease resistance. The structural synergy arises from three key features [4] [10]:

  • Charge Neutrality: PMOs lack ionic interactions with cellular proteins, minimizing off-target binding. The EG3 Tail's cationic groups compensate for this by providing electrostatic guidance to anionic RNA targets without perturbing PMO-RNA hybridization kinetics [4].
  • Backbone Rigidity: Morpholino rings constrain oligonucleotide flexibility, reducing entropy loss upon RNA binding. The tetraethylene glycol spacer in EG3 Tail mimics this rigidity, maintaining conformational stability during nuclear translocation [10].
  • RNase H Evasion: Unlike phosphorothioate oligomers, PMO-EG3 conjugates do not activate RNase H-mediated transcript degradation. This permits exclusive splice-modulating activity critical for exon skipping therapeutics [4].

Comparative studies show EG3-PMO conjugates exhibit 3-fold longer tissue retention in murine dystrophic muscle (t½ = 18 days) than peptide-conjugated PMOs, attributable to the EG3 moiety's resistance to lysosomal degradation [1] [8].

Table 4: Advantages of EG3-PMO Conjugates Over Alternative Chemistries

ParameterEG3-PMO2'-O-Methyl PSPeptide-PMO
Nuclease ResistanceHighModerateHigh
Splice Switching Efficiency92%85%88%
Cellular Uptake (myocytes)18 pmol/mg protein8 pmol/mg protein15 pmol/mg protein
Off-Target RNase H ActivationNoYesNo

Modulation of Spliceosome Assembly Dynamics

EG3-conjugated oligomers alter spliceosome kinetics by disrupting the equilibrium between constitutive and alternative splicing. Targeting exon 51 induces two kinetic perturbations in spliceosome assembly [7] [10]:

  • Delayed Complex A Formation: U2 snRNP occupancy at the branch point sequence (BPS) upstream of exon 51 decreases by 60–70%, delaying transition from the E (early) complex to the A complex. This extends the time window for exon skipping from <5 min to >20 min [7] [10].
  • U1 snRNP Displacement: The conjugated oligomer reduces U1 snRNP binding affinity to the 5' splice site by 40-fold via competitive hybridization, preventing stable U4/U5/U6 tri-snRNP incorporation into the spliceosome [9] [10].

Single-molecule FRET analyses reveal EG3 conjugation increases oligomer residence time on target RNA to 28±4 min—surpassing the 12±3 min observed with unconjugated oligomers. This prolonged occupancy ensures sustained interference with spliceosome progression through the catalytic stages [7]. Notably, the EG3 Tail itself does not interact with spliceosomal proteins; its role is strictly confined to enhancing oligomer delivery and target affinity [1] [8].

Table 5: Spliceosomal Complex Modulation by EG3-Conjugated Oligomers

Spliceosome StageKey ComponentEffect of EG3-Oligomer
Complex EU1 snRNP, SF1Displaces SF1 from BPS
Complex AU2 snRNPReduces occupancy by 70%
Complex BU4/U5/U6 tri-snRNPBlocks recruitment
Complex CCatalytic corePrevents assembly

Properties

Product Name

Activated EG3 Tail

IUPAC Name

4-O-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] 1-O-[2-[2-[2-(4-tritylpiperazine-1-carbonyl)oxyethoxy]ethoxy]ethyl] butanedioate

Molecular Formula

C43H47N3O10

Molecular Weight

765.8 g/mol

InChI

InChI=1S/C43H47N3O10/c47-36(18-19-37(48)56-46-40(49)38-31-16-17-32(30-31)39(38)41(46)50)54-28-26-52-24-25-53-27-29-55-42(51)44-20-22-45(23-21-44)43(33-10-4-1-5-11-33,34-12-6-2-7-13-34)35-14-8-3-9-15-35/h1-17,31-32,38-39H,18-30H2/t31-,32+,38-,39+

InChI Key

PGOZXYWYCWQPMP-RGYBLISZSA-N

Canonical SMILES

C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)C3C4CC(C3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Isomeric SMILES

C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)[C@H]3[C@@H]4C[C@H]([C@H]3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

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